molecular formula C17H22BrNO4 B1598511 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid CAS No. 351002-85-2

1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1598511
M. Wt: 384.3 g/mol
InChI Key: LRWBZPYAVUGRHS-UHFFFAOYSA-N
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Description

Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally thought of as bulky moieties because of the two adjacent quaternary sp3-hydribized carbon atoms in its diol backbone .


Molecular Structure Analysis

The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hydribized carbon atoms in its diol backbone .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For example, they can be used in formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Scientific Research Applications

Synthesis and Reactivity

1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid serves as a versatile building block in organic synthesis, particularly in the formation of complex molecular structures. For instance, it plays a crucial role in the organocatalytic synthesis leading to the formation of pyrrolidine-2,3,4-tricarboxylic anhydrides. The reaction demonstrates the compound's utility in generating fused pyrrolidine structures, which are valuable in medicinal chemistry for their enzyme inhibitory properties, especially against thrombin (factor IIA) in vitro (Kudryavtsev, Trofimova, & Borisova, 2011).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid have been synthesized for their potential biological activities. For example, the synthesis of N-Boc-α-amino acids with nucleobase residues showcases the compound's relevance in preparing chiral PNA (peptidic nucleic acids), which are significant in genetic research and drug development (Lenzi, Reginato, & Taddai, 1995).

Advanced Material Synthesis

This compound also finds applications in the synthesis of advanced materials. For example, in the synthesis of polybenzyls, which are critical in the development of new polymeric materials with specific properties for industrial applications. The palladium-catalyzed cross-coupling reaction of boronic acids and benzyl bromides, including derivatives of 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid, demonstrates its utility in creating benzyls in high yield, essential for the preparation of polymeric and composite materials (Klärner & Greiner, 1998).

Chemical Synthesis and Catalysis

Furthermore, its role in the efficient synthesis of enantiopure pyrrolizidinone amino acids illustrates the compound's importance in the development of conformationally restricted dipeptide surrogates. These surrogates are instrumental in exploring conformation-activity relationships of biologically active peptides, thus aiding in the design of peptide-based therapeutics with improved efficacy and stability (Dietrich & Lubell, 2003).

Future Directions

Boronic acid-based linkages, namely boronic acid esters and boroxines, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins . This suggests potential future directions in the development of new materials that show a longer lifetime and that can be easily recycled .

properties

IUPAC Name

2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWBZPYAVUGRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399518
Record name 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid

CAS RN

351002-85-2
Record name 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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